Lipophilicity (LogP) and Predicted Bioavailability Differentiation: 3-(Phenylsulfanyl)aniline vs 4-(Phenylsulfanyl)aniline and Unsubstituted Aniline
3-(Phenylsulfanyl)aniline exhibits a computed ACD/LogP of 3.20 [1]. This value represents a ~3% increase in lipophilicity compared to its para-isomer, 4-(phenylsulfanyl)aniline, which has a reported LogP of 3.10 [2]. While this difference appears modest, such variations in LogP can significantly impact passive membrane permeability and non-specific binding in biological assays. The magnitude of differentiation is far more pronounced when compared to the core scaffold, aniline, which has a measured LogP of 0.90 [3]. The 2.30 log unit increase translates to a nearly 200-fold higher predicted octanol-water partition coefficient, a critical factor for researchers designing lipophilic probes, CNS-penetrant candidates, or molecules requiring enhanced cellular uptake .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.20 (ACD/LogP) |
| Comparator Or Baseline | 4-(Phenylsulfanyl)aniline (LogP 3.10); Aniline (LogP 0.90) |
| Quantified Difference | ΔLogP = +0.10 vs para-isomer; ΔLogP = +2.30 vs aniline |
| Conditions | Computed values using ACD/Labs Percepta Platform (v14.00) and experimentally measured LogP for aniline at 25°C [1][2][3]. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and off-target binding; even a 0.10 log unit difference can alter in vitro potency and selectivity profiles in medicinal chemistry campaigns, making the meta-isomer the preferred choice for specific CNS and intracellular target applications.
- [1] ChemSpider. (n.d.). 3-(Phenylsulfanyl)aniline (CSID:10467933). View Source
- [2] Sielc. (2018). Aniline, p-(phenylthio)- (6CI,7CI,8CI). View Source
- [3] PubChem. (n.d.). Aniline (CID 6115). View Source
